molecular formula C19H20FN5 B12428106 4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine

4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine

Cat. No.: B12428106
M. Wt: 348.5 g/mol
InChI Key: WUDBUIUHVNECTM-SGLLRHKCSA-N
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Description

4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of fluorophenyl, cyclohexyl, imidazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine involves multiple steps, starting with the preparation of the imidazole and pyrimidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study the interactions of fluorinated and deuterated molecules with biological systems. Its stability and unique isotopic composition make it a valuable tool for tracing metabolic pathways.

Medicine

In medicine, the compound’s potential as a therapeutic agent can be explored. Its fluorinated and deuterated components may enhance its pharmacokinetic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorophenyl and imidazole moieties may interact with enzymes or receptors, modulating their activity. The deuterated cyclohexyl group can influence the compound’s stability and metabolic profile, potentially leading to prolonged activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(4-Fluorophenyl)-3-cyclohexylimidazol-4-yl]pyrimidin-2-amine: Similar structure but without deuteration.

    4-[5-(4-Chlorophenyl)-3-cyclohexylimidazol-4-yl]pyrimidin-2-amine: Chlorine instead of fluorine.

    4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-ol: Hydroxyl group instead of amine.

Uniqueness

The uniqueness of 4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine lies in its combination of fluorination, deuteration, and the presence of both imidazole and pyrimidine rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20FN5

Molecular Weight

348.5 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)/i1D2,2D2,3D2,4D2,5D2,15D

InChI Key

WUDBUIUHVNECTM-SGLLRHKCSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F

Origin of Product

United States

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